6-Bromomethylanthanthrene
Overview
Description
6-Bromomethylanthanthrene is an organic compound that belongs to the class of brominated anthracenes This compound is characterized by the presence of a bromine atom attached to the methylene group of anthanthrene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromomethylanthanthrene typically involves the bromination of methylanthanthrene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromomethylanthanthrene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding methylanthanthrene.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while substitution reactions can produce a variety of functionalized anthanthrene derivatives.
Scientific Research Applications
6-Bromomethylanthanthrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes involving brominated aromatic compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromomethylanthanthrene involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
6-Bromoanthracene: Similar in structure but lacks the methylene group.
6-Methylanthracene: Contains a methyl group instead of a bromomethyl group.
6-Chloromethylanthracene: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 6-Bromomethylanthanthrene is unique due to the presence of both a bromine atom and a methylene group, which imparts distinct chemical properties. This combination allows for specific reactivity patterns and applications that are not observed in its analogs.
Properties
IUPAC Name |
12-(bromomethyl)hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Br/c24-12-19-17-6-2-4-14-7-8-16-11-15-5-1-3-13-9-10-18(19)23(20(13)15)22(16)21(14)17/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWGPENEZHHLHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=C(C6=CC=C5)CBr)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Br | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147265 | |
Record name | 6-Bromomethylanthanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105708-74-5 | |
Record name | 6-Bromomethylanthanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105708745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromomethylanthanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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